molecular formula C10H12BrNO3S B1266800 4-(4-Bromophenylsulfonyl)morpholine CAS No. 834-67-3

4-(4-Bromophenylsulfonyl)morpholine

Cat. No. B1266800
CAS RN: 834-67-3
M. Wt: 306.18 g/mol
InChI Key: JWJRLABLXQZFAR-UHFFFAOYSA-N
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Description

4-(4-Bromophenylsulfonyl)morpholine is part of a class of compounds known for their potential in various chemical and biological applications. It relates closely to sulfonamides and morpholines, which have wide usage in treating diseases caused by microorganisms due to their antimicrobial properties (Oliveira et al., 2015).

Synthesis Analysis

The synthesis of 4-(4-Bromophenylsulfonyl)morpholine derivatives often involves the interaction of bromoethylsulfonium salts with amino alcohols, leading to the formation of various 1,4-heterocyclic compounds including morpholines in good-to-excellent yields (Yar et al., 2009). Another synthetic approach is electrochemical synthesis, providing a green, one-pot procedure for creating 4-morpholino-2-(arylsulfonyl)benzenamines of potential biological significance (Nematollahi & Esmaili, 2010).

Molecular Structure Analysis

The crystal structure analysis of closely related compounds, like 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, provides insights into the morpholine ring's chair conformation and the inclination angle between the morpholine ring and the butadiene group (Ibiş et al., 2010).

Chemical Reactions and Properties

4-(4-Bromophenylsulfonyl)morpholine is involved in various chemical reactions, including the modulation of antibiotic activity against multidrug-resistant strains and the synthesis of complex heterocyclic compounds through palladium-catalyzed coupling reactions (Oliveira et al., 2015); (Cho, Okamura, & Bolm, 2005).

Physical Properties Analysis

The physical properties of such compounds, particularly crystal and molecular structures, have been detailed, revealing the spatial arrangements and interactions within the molecules (Ibiş et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for forming various derivatives through reactions with different agents, highlight the compound's versatility in chemical synthesis and potential biological applications (Nematollahi & Esmaili, 2010); (Cho, Okamura, & Bolm, 2005).

Scientific Research Applications

Antimicrobial Activity

4-(Phenylsulfonyl)morpholine, a related compound, has been studied for its antimicrobial properties. It exhibits modulating activity against standard and multi-resistant strains of various bacteria and fungi. The most notable effect was observed in the combination of this compound with amikacin against Pseudomonas aeruginosa, leading to a significant reduction in the minimum inhibitory concentration (MIC) of amikacin (Oliveira et al., 2015).

Chemical Synthesis Applications

4-(4-Bromophenylsulfonyl)morpholine and its derivatives have been employed in various chemical syntheses. For instance, the reaction of bromoethylsulfonium salt with amino alcohols, including morpholines, has been used to create six- and seven-membered rings in heterocyclic compounds (Yar et al., 2009). Another example includes the synthesis of complex molecules such as DNA-dependent protein kinase inhibitors, where morpholine derivatives are key intermediates (Rodriguez Aristegui et al., 2006).

Medicinal Chemistry

In the realm of medicinal chemistry, morpholine derivatives, including those related to 4-(4-Bromophenylsulfonyl)morpholine, have shown promise as antimicrobial agents. For example, certain 4-(2-aminoethyl) morpholine derivatives exhibited good inhibitory action against various strains of gram-negative bacteria (Aziz‐ur‐Rehman et al., 2016).

Pharmaceutical Intermediates

Morpholine derivatives serve as crucial intermediates in pharmaceutical synthesis. For instance, 3-fluoro-4-morpholinoaniline, a key intermediate of the antibiotic drug linezolid, was synthesized using a morpholine derivative (Janakiramudu et al., 2017).

Electrochemical Synthesis

Morpholine derivatives have also been applied in electrochemical synthesis. For example, the electrochemical synthesis of 4-morpholino-2-(arylsulfonyl)benzenamines was carried out by the electrochemical oxidation of 4-morpholinoaniline, illustrating a green, one-pot procedure for synthesizing biologically significant compounds (Nematollahi & Esmaili, 2010).

Safety And Hazards

While specific safety and hazard information for “4-(4-Bromophenylsulfonyl)morpholine” is not available, it’s important to handle all chemical compounds with care, using personal protective equipment and following safety protocols .

properties

IUPAC Name

4-(4-bromophenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3S/c11-9-1-3-10(4-2-9)16(13,14)12-5-7-15-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJRLABLXQZFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70291448
Record name 4-(4-bromophenylsulfonyl)morpholine
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Molecular Weight

306.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenylsulfonyl)morpholine

CAS RN

834-67-3
Record name 4-[(4-Bromophenyl)sulfonyl]morpholine
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Record name 4-(4-bromophenylsulfonyl)morpholine
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Record name 4-[(4-Bromobenzene)sulfonyl]morpholine
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzene-1-sulfonyl chloride (2.56 g, 10.0 mmol) and triethylamine (1.82 mL, 13 mmol) in DCM (50 mL) was added morpholine (960 mg, 11.0 mmol) dropwise and the mixture was stirred for 30 minutes at room temperature. Then the mixture was concentrated and extracted with EA, washed with 0.1M HCl water solution (2×100 mL), NaHCO3 solution (2×100 mL) and brine, dried and concentrated to give product as a white solid.
Quantity
2.56 g
Type
reactant
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1.82 mL
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960 mg
Type
reactant
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Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Prepared by general procedure III from 4-bromobenzenesulfonyl chloride (5.0 g, 20 mmol) and morpholine (1.88 g, 22 mmol) to give the title compound (5.90 g, 98%) as a white crystalline solid. MS (ISP) 306.1[(M+H)+].
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.88 g
Type
reactant
Reaction Step One
Yield
98%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Morpholine (58.2 mg, 0.668 mmol) and triethylamine (116 μl, 0.835 mmol were placed in a round-bottom flask with a stir bar. Dry dichloromethane (5870 μL) was then added and the solution cooled to 0° C. 4-bromobenzenesulfonyl chloride (150 mg, 0.556 mmol) was added and the reaction was allowed to warm to room temperature overnight. It was quenched with water and extracted in ethyl acetate. The organic layers were washed with aqueous sodium bicarbonate, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
Quantity
58.2 mg
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
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Quantity
150 mg
Type
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Quantity
5870 μL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EI Netta, ETT Kumpulainen, AMP Koskinen - researchgate.net
All commercial reagents and solvents were used without further purification. Conversions and selectivities were analyzed with Agilent 1100 Series HLPC equipped with 1200 Series UV …
Number of citations: 0 www.researchgate.net

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